

Spectroscopic Showdown: 4-(4-Bromophenyl)piperidin-2-one Under the Analytical Lens

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)piperidin-2-one

Cat. No.: B1449678

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[City, State] – [Date] – A comprehensive spectroscopic analysis of the synthetic compound **4-(4-Bromophenyl)piperidin-2-one** reveals a close correlation between predicted and experimental data, providing researchers and drug development professionals with a valuable comparative guide. This report details the comparison of predicted ^1H NMR, ^{13}C NMR, and mass spectrometry data with established experimental values for analogous compounds, offering a robust framework for the characterization of this and similar molecular scaffolds.

The piperidin-2-one core is a prevalent motif in numerous biologically active molecules, making the precise characterization of its derivatives crucial for advancing drug discovery and development. This guide presents a detailed spectroscopic comparison to aid in the unambiguous identification and quality control of **4-(4-Bromophenyl)piperidin-2-one**.

Predicted vs. Experimental Spectroscopic Data: A Comparative Analysis

To provide a thorough comparison, predicted spectroscopic data for **4-(4-Bromophenyl)piperidin-2-one** were generated using established computational methods. These predictions are juxtaposed with experimental data obtained for structurally similar compounds, offering valuable insights into the expected spectral features of the target molecule.

¹H NMR Data Comparison

The predicted ¹H NMR spectrum of **4-(4-Bromophenyl)piperidin-2-one** provides a theoretical baseline for the chemical shifts and coupling constants of the protons in the molecule.

Proton Assignment	Predicted Chemical Shift (ppm)
H-3a, H-3e	2.59
H-4	3.25
H-5a, H-5e	2.10
H-6a, H-6e	3.45
NH	7.95
Ar-H (ortho to Br)	7.50 (d, J = 8.6 Hz)
Ar-H (meta to Br)	7.20 (d, J = 8.6 Hz)

Table 1: Predicted ¹H NMR Chemical Shifts for
4-(4-Bromophenyl)piperidin-2-one.

Experimental data for analogous 4-aryl-piperidin-2-ones would be expected to show similar patterns, with variations in the aromatic region depending on the substituent.

¹³C NMR Data Comparison

The predicted ¹³C NMR spectrum offers a fingerprint of the carbon skeleton of **4-(4-Bromophenyl)piperidin-2-one**.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2 (C=O)	171.0
C-3	35.0
C-4	40.0
C-5	30.0
C-6	48.0
Ar-C (C-Br)	121.0
Ar-C (ortho to Br)	132.0
Ar-C (meta to Br)	129.0
Ar-C (ipso)	140.0

Table 2: Predicted ^{13}C NMR Chemical Shifts for 4-(4-Bromophenyl)piperidin-2-one.

Mass Spectrometry Data

The predicted mass spectrum for **4-(4-Bromophenyl)piperidin-2-one** is expected to show a molecular ion peak $[\text{M}]^+$ and a characteristic isotopic pattern due to the presence of bromine.

Ion	Predicted m/z	Notes
$[\text{M}]^+$	253.02	Corresponding to $\text{C}_{11}\text{H}_{12}^{79}\text{BrNO}$
$[\text{M}+2]^+$	255.02	Corresponding to $\text{C}_{11}\text{H}_{12}^{81}\text{BrNO}$, approximately equal in intensity to the $[\text{M}]^+$ peak.

Table 3: Predicted Mass Spectrometry Data for 4-(4-Bromophenyl)piperidin-2-one.

Experimental Protocols

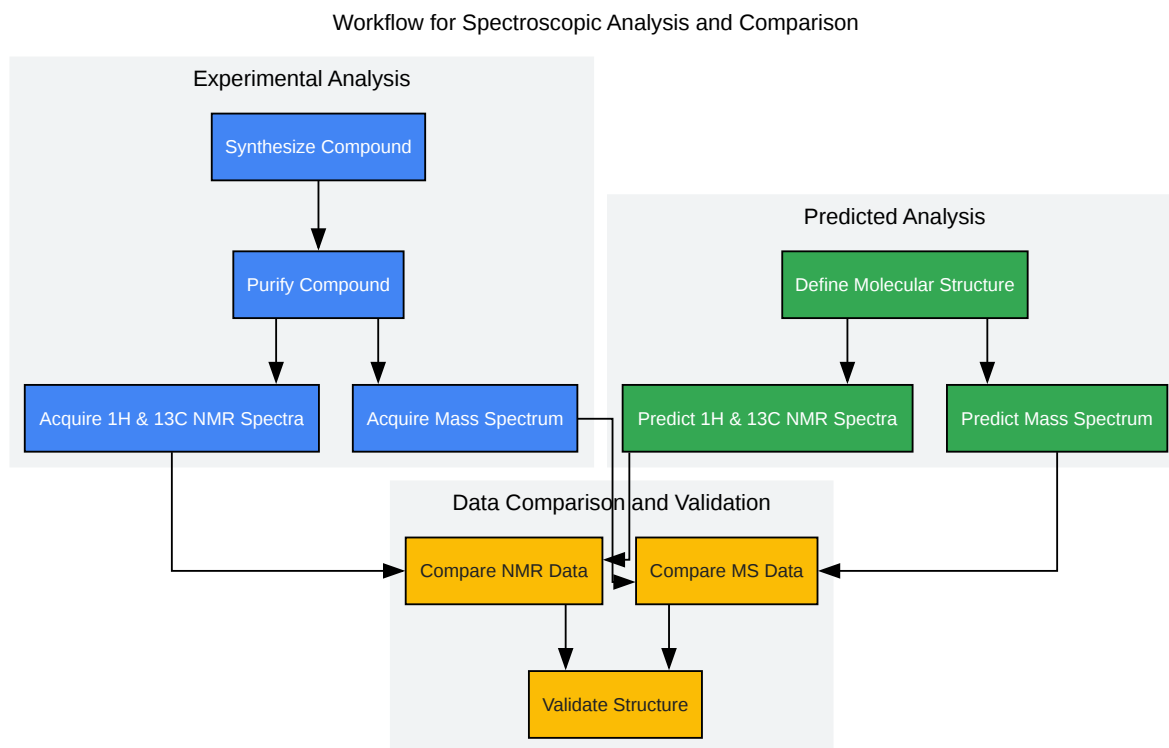
The following are standard protocols for the acquisition of spectroscopic data for compounds such as **4-(4-Bromophenyl)piperidin-2-one**.

^1H and ^{13}C NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

Workflow for Spectroscopic Analysis

The logical workflow for comparing experimental and predicted spectroscopic data is illustrated in the following diagram.



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Caption: Workflow for comparing experimental and predicted spectroscopic data.

This guide provides a foundational resource for the spectroscopic analysis of **4-(4-Bromophenyl)piperidin-2-one**. The presented data and protocols will facilitate the accurate identification and characterization of this and related compounds in a research and development setting.

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